molecular formula C9H14N2 B8679458 3-(Pyridin-2-yl)butan-1-amine

3-(Pyridin-2-yl)butan-1-amine

Cat. No.: B8679458
M. Wt: 150.22 g/mol
InChI Key: KMLLZIOHMQBANN-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yl)butan-1-amine is a primary aliphatic amine featuring a pyridine ring substituted at the 2-position of a butanamine backbone. Its molecular formula is C₉H₁₄N₂ (molecular weight: 150.22 g/mol). The compound combines the basicity of the amine group with the aromatic and electron-deficient nature of the pyridine ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

3-pyridin-2-ylbutan-1-amine

InChI

InChI=1S/C9H14N2/c1-8(5-6-10)9-4-2-3-7-11-9/h2-4,7-8H,5-6,10H2,1H3

InChI Key

KMLLZIOHMQBANN-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)C1=CC=CC=N1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula CAS No. Substituents/Modifications Key Applications/Properties References
4-[2-(Pyridin-2-yl)-1H-indol-3-yl]butan-1-amine C₁₇H₁₉N₃ 556777-69-6 Indole ring fused to pyridinyl Heterocyclic building block (98% purity)
3-methyl-2-(pyridin-2-yl)butan-1-amine C₁₀H₁₆N₂ 1231926-38-7 Methyl branch at C3, pyridin-2-yl at C2 Research intermediate
3-methyl-2-(pyridin-3-yl)butan-1-amine C₁₀H₁₆N₂ N/A Pyridin-3-yl substitution Predicted solvation effects (steric)
3-Methyl-1-(pyridin-2-yl)butan-1-amine C₁₀H₁₆N₂ 825647-69-6 Pyridin-2-yl at terminal (C1) position ≥97% purity; synthetic intermediate
4-[5-(pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine trihydrochloride C₁₂H₁₇Cl₃N₄ N/A Imidazole-pyridinyl hybrid; hydrochloride salt Biologically active scaffold

Key Observations:

Substituent Position and Electronic Effects Pyridin-2-yl vs. Pyridin-3-yl: The nitrogen position in the pyridine ring alters electronic properties. In contrast, pyridin-3-yl analogues (e.g., CID 71695429) may display reduced basicity but improved solubility in polar solvents . Terminal vs. Internal Pyridinyl Attachment: Positioning the pyridinyl group at the terminal carbon (C1) in 3-Methyl-1-(pyridin-2-yl)butan-1-amine increases steric accessibility for reactions, whereas internal positions (e.g., C2 in CAS 1231926-38-7) may restrict conformational flexibility .

However, excessive branching (e.g., 3-methyl-2-(pyridin-2-yl)butan-1-amine) could hinder binding to planar enzyme active sites .

Hybrid Heterocyclic Systems Compounds like 4-[2-(Pyridin-2-yl)-1H-indol-3-yl]butan-1-amine (CAS 556777-69-6) integrate indole and pyridine rings, creating extended π-conjugation.

Solvation and Thermophysical Properties

  • Studies on linear primary amines (e.g., butan-1-amine) reveal that longer alkyl chains reduce viscosity deviations (ηΔ) in alcohol solutions compared to shorter analogues (propan-1-amine). This suggests that this compound may exhibit moderate solvation effects in polar solvents, balancing hydrophobic and hydrophilic interactions .

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